Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with active carbonyl compounds. This particular compound is characterized by the presence of iodine atoms at the 4 and 6 positions of the phenol ring, and a 2,6-dimethylphenyl group attached via an imino linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- typically involves the following steps:
Condensation Reaction: The primary amine (2,6-dimethylaniline) reacts with 4,6-diiodosalicylaldehyde under acidic or basic conditions to form the Schiff base.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial properties, particularly against bacteria like Escherichia coli.
Industry: Used in the synthesis of advanced materials with specific photophysical properties.
Wirkmechanismus
The mechanism of action of Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- involves its ability to form stable complexes with metal ions. The Schiff base ligand coordinates with metal ions through the imino nitrogen and phenolic oxygen atoms, forming a square planar geometry . This coordination can alter the electronic properties of the metal ion, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4-chloro-: Similar structure but with chlorine instead of iodine.
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4-nitro-: Contains a nitro group instead of iodine.
Uniqueness
Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo- is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The iodine atoms can participate in various substitution reactions, making this compound versatile for different applications.
Eigenschaften
CAS-Nummer |
597564-08-4 |
---|---|
Molekularformel |
C15H13I2NO |
Molekulargewicht |
477.08 g/mol |
IUPAC-Name |
2-[(2,6-dimethylphenyl)iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C15H13I2NO/c1-9-4-3-5-10(2)14(9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3 |
InChI-Schlüssel |
PYDJMECBKDMXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=CC2=C(C(=CC(=C2)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.